Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate
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Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . For example, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the thio group might be involved in nucleophilic addition or substitution reactions .Scientific Research Applications
Synthesis of Novel Biological Agents Research has shown the synthesis of new S-DABO and HEPT analogues with expected biological activity against HBV, highlighting a method for producing compounds with potential antiviral properties (M. T. Aal, 2002). Similarly, novel pyrazole derivatives containing oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized for potential antimicrobial and anticancer applications (H. Hafez et al., 2016).
Advanced Synthesis Techniques An improved synthesis approach for diethyl 4-oxo-4H-pyran-2,5- dicarboxylate showcases the potential for creating derivatives with high yields, serving as precursors for further pharmaceutical and chemical research (D. L. Obydennov et al., 2013). Additionally, the development of 2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones indicates the synthesis of derivatives with potential anti-HIV-1 activity, providing a basis for further antiviral drug development (M. Novikov et al., 2004).
Chemical Structure and Molecular Analysis The synthesis and crystal structure analysis of Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate reveal insights into its molecular structure, which is crucial for understanding its chemical behavior and potential in material science and pharmacology (S. Naveen et al., 2021).
Exploration of Chemical Properties A study on the diverse trifluoromethyl heterocycles from a single precursor emphasizes the versatility of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate in generating a wide range of heterocyclic compounds, which are essential for developing new materials and drugs with enhanced properties (Mark A. Honey et al., 2012).
Future Directions
properties
IUPAC Name |
ethyl 4-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S/c1-4-30-14(27)9-13(26)10-31-18-15-17(24(2)20(29)25(3)19(15)28)22-16(23-18)11-5-7-12(21)8-6-11/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXNOFWUIBEWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate |
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